molecular formula C12H16BrN B14069591 (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine CAS No. 1303968-33-3

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine

Cat. No.: B14069591
CAS No.: 1303968-33-3
M. Wt: 254.17 g/mol
InChI Key: PVVFEDJKLWJOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused ring structure consisting of two benzene rings. The presence of a bromine atom and an ethylamine group in this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of the ethylamine group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The subsequent amination can be achieved through a nucleophilic substitution reaction using ethylamine under basic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,2,3,4-tetrahydro-naphthalen-1-yl-ethyl-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine involves its interaction with specific molecular targets. The bromine atom and ethylamine group can participate in various binding interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
  • (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine
  • 7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Uniqueness

Compared to its analogs, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine is unique due to the presence of the ethylamine group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

CAS No.

1303968-33-3

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

7-bromo-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H16BrN/c1-2-14-12-5-3-4-9-6-7-10(13)8-11(9)12/h6-8,12,14H,2-5H2,1H3

InChI Key

PVVFEDJKLWJOHZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC2=C1C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.